molecular formula C14H22Cl2N2 B1473304 1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride CAS No. 2098022-08-1

1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride

Cat. No. B1473304
M. Wt: 289.2 g/mol
InChI Key: QVMTVIRDSTZTAA-UHFFFAOYSA-N
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Description

The compound “1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other bioactive compounds . The indenyl group is a bicyclic component that is also found in various bioactive compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel compounds were synthesized by in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one in the presence of Ti(OiPr)4 and NaBH3CN . Further alkylation using different alkyl/aryl halides in the presence of NaH in DMF gave a series of novel compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction . This technique provides detailed information about the arrangement of atoms within the molecule.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve reduction and alkylation steps . These reactions are common in organic synthesis and are used to build up the complex structures of the target molecules.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as solubility, melting point, and boiling point have been reported .

Scientific Research Applications

Application 1: Antibacterial and Antifungal Studies

  • Summary of Application : The compound 2,3-dihydro-1H-inden-1-one and its derivatives have been synthesized and studied for their antibacterial and antifungal properties .
  • Methods of Application : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
  • Results or Outcomes : The synthesized compounds were tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .

Application 2: Treatment of Alzheimer’s Disease

  • Summary of Application : Novel 2,3-dihydro-1H-inden-1-ones were designed, synthesized, and evaluated as dual PDE4/AChE inhibitors to treat Alzheimer’s disease (AD) .
  • Methods of Application : Twenty-eight novel 2,3-dihydro-1H-inden-1-ones were designed and synthesized .
  • Results or Outcomes : Among these compounds, one particular compound displayed satisfactory inhibitory activities and selectivity against AChE (IC 50 = 0.28 μM) and PDE4D (IC 50 = 1.88 μM). This compound revealed a comparable neuroprotective effect and displayed more potent anti-neuroinflammation than the donepezil and drug combination (donepezil + rolipram) groups .

Future Directions

The development of new drugs and other bioactive compounds is a major focus of medicinal chemistry research. Compounds with the structural features found in “1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride” could be further investigated for their potential therapeutic applications .

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c15-12-7-9-16(10-8-12)14-6-5-11-3-1-2-4-13(11)14;;/h1-4,12,14H,5-10,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMTVIRDSTZTAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1N3CCC(CC3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride
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1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride
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1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride
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1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride
Reactant of Route 5
1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride
Reactant of Route 6
1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride

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